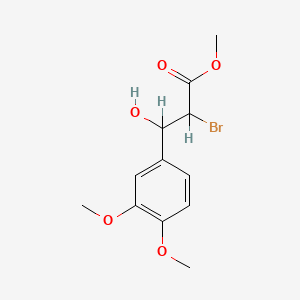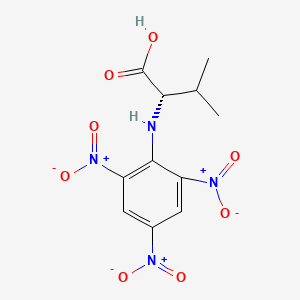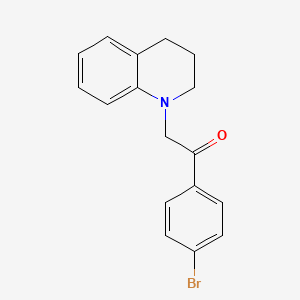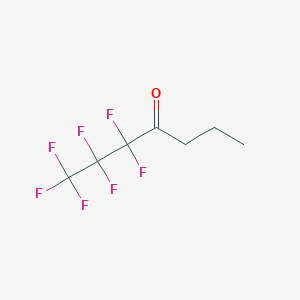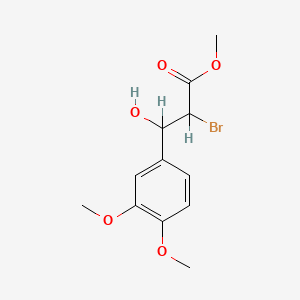
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by methoxylation and esterification reactions. The reaction conditions often include the use of brominating agents like NaBr and H₂O₂ in acetic acid, followed by methoxylation using CH₃ONa in the presence of CuBr at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The overall yield can be significantly improved by fine-tuning the reaction parameters and using high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂ or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxypropanoate moiety can also participate in hydrogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 2-chloro-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure but with an additional carbon in the hydroxypropanoate moiety.
Uniqueness: Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
4950-20-3 |
|---|---|
Molekularformel |
C12H15BrO5 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO5/c1-16-8-5-4-7(6-9(8)17-2)11(14)10(13)12(15)18-3/h4-6,10-11,14H,1-3H3 |
InChI-Schlüssel |
RYYMZWXGKKBRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)OC)Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



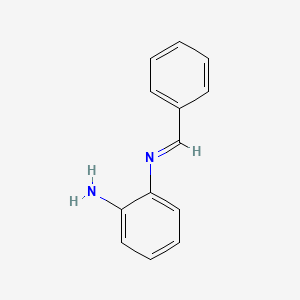
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
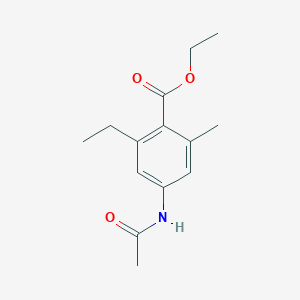
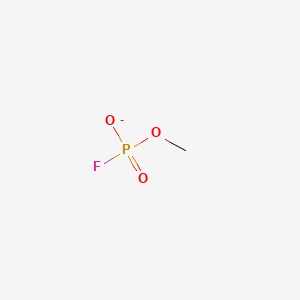
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
